Pfe-pkis 40
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Overview
Description
Pfe-pkis 40 is a compound that belongs to the kinase inhibitor class of molecules. Kinase inhibitors are a type of enzyme inhibitor that blocks the action of one or more protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for various cellular activities, including cell division, growth, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pfe-pkis 40 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer the desired biological activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve the desired output. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pfe-pkis 40 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Pfe-pkis 40 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme activity.
Biology: Employed in cellular assays to investigate the role of protein kinases in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in drug discovery and development programs to identify and optimize new kinase inhibitors.
Mechanism of Action
Pfe-pkis 40 exerts its effects by binding to the active site of specific protein kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, disrupting cellular signaling pathways that rely on kinase activity. The molecular targets of this compound include various kinases involved in cell proliferation, survival, and apoptosis. By modulating these pathways, this compound can influence cellular behavior and potentially provide therapeutic benefits.
Comparison with Similar Compounds
Pfe-pkis 40 is unique among kinase inhibitors due to its specific selectivity and potency. Similar compounds include:
TPKI-24: Another kinase inhibitor with a different selectivity profile.
GSK461364: A potent inhibitor of polo-like kinase.
BI2536: Known for its activity against polo-like kinase 1.
These compounds share similarities in their mechanism of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its unique binding properties and potential for targeted therapy.
Properties
Molecular Formula |
C20H23N5O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-amino-8-(4-hydroxycyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H23N5O3/c1-11-15-9-16(12-3-8-17(28-2)22-10-12)19(27)25(18(15)24-20(21)23-11)13-4-6-14(26)7-5-13/h3,8-10,13-14,26H,4-7H2,1-2H3,(H2,21,23,24) |
InChI Key |
FETTYQBQNFSCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)O)C4=CN=C(C=C4)OC |
Origin of Product |
United States |
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